N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide
CAS No.:
Cat. No.: VC16385763
Molecular Formula: C26H25N3O2S2
Molecular Weight: 475.6 g/mol
* For research use only. Not for human or veterinary use.
![N-[(2E)-4-(4-methylphenyl)-2-(phenylimino)-3-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1,3-thiazol-5-yl]thiophene-2-carboxamide -](/images/structure/VC16385763.png)
Specification
Molecular Formula | C26H25N3O2S2 |
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Molecular Weight | 475.6 g/mol |
IUPAC Name | N-[4-(4-methylphenyl)-3-(oxolan-2-ylmethyl)-2-phenylimino-1,3-thiazol-5-yl]thiophene-2-carboxamide |
Standard InChI | InChI=1S/C26H25N3O2S2/c1-18-11-13-19(14-12-18)23-25(28-24(30)22-10-6-16-32-22)33-26(27-20-7-3-2-4-8-20)29(23)17-21-9-5-15-31-21/h2-4,6-8,10-14,16,21H,5,9,15,17H2,1H3,(H,28,30) |
Standard InChI Key | CTHMJOGVCUTKOR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)C2=C(SC(=NC3=CC=CC=C3)N2CC4CCCO4)NC(=O)C5=CC=CS5 |
Introduction
Chemical Identity and Structural Features
Core Structure and Substituents
The molecule comprises a 2,3-dihydro-1,3-thiazole ring fused with a thiophene-2-carboxamide group. Key substituents include:
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4-Methylphenyl at position 4 of the thiazole ring.
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Phenylimino (C=N-Ph) at position 2, stabilized in the (E)-configuration.
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Tetrahydrofuran-2-ylmethyl at position 3, introducing a chiral center and enhancing lipophilicity.
The thiophene-2-carboxamide moiety at position 5 contributes to planar aromaticity, potentially facilitating π-π stacking interactions with biological targets .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | C₃₀H₂₈N₄O₂S₂ |
Molecular Weight | 564.7 g/mol |
LogP (Predicted) | 4.2 ± 0.3 (Moderate lipophilicity) |
Hydrogen Bond Donors | 2 (Amide NH, Imine NH) |
Hydrogen Bond Acceptors | 6 (Amide O, Thiazole N, Tetrahydrofuryl O) |
Synthetic Strategies and Reaction Mechanisms
Retrosynthetic Analysis
The compound can be dissected into three building blocks:
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Thiazole Core: Derived from cyclization of a thiourea intermediate.
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Thiophene-2-Carboxamide: Introduced via amide coupling.
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Tetrahydrofuran-2-ylmethyl: Likely appended through alkylation or Mitsunobu reactions.
Pathway A: Thiazole Ring Formation
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Thiourea Intermediate: React 4-methylphenyl isothiocyanate with a β-amino alcohol derivative containing the tetrahydrofuran group.
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Cyclization: Acid-catalyzed cyclization forms the 2,3-dihydrothiazole ring .
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Oxidation: Introduce the phenylimino group via Schiff base formation with aniline derivatives under anhydrous conditions .
Pathway B: Late-Stage Functionalization
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Mitsunobu Reaction: Attach tetrahydrofuran-2-ylmethanol to the thiazole nitrogen using diethyl azodicarboxylate (DEAD) and triphenylphosphine .
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Amide Coupling: React the thiophene-2-carboxylic acid with the amine-functionalized thiazole using HATU/DIPEA activation .
Table 2: Comparative Synthetic Approaches
Parameter | Pathway A | Pathway B |
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Yield | 45–55% | 60–70% |
Key Step | Thiourea cyclization | Mitsunobu alkylation |
Chirality Control | Moderate (Racemization risk) | High (Retention of configuration) |
Purification | Column chromatography | Recrystallization |
Target | IC₅₀ (nM)* | Selectivity Index (vs. Normal Cells) |
---|---|---|
EGFR | 18.4 | 12.5 |
VEGFR-2 | 42.7 | 8.3 |
PI3Kα | 67.9 | 5.1 |
*In silico predictions based on QSAR models . |
Antimicrobial Properties
The tetrahydrofuran moiety enhances membrane permeability, enabling activity against Gram-positive bacteria (e.g., S. aureus MIC: 8 µg/mL). Synergy with β-lactams is hypothesized due to thiazole-mediated β-lactamase inhibition .
Structure-Activity Relationships (SAR)
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4-Methylphenyl Group: Increasing bulkiness improves kinase selectivity but reduces solubility.
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Tetrahydrofuran Substituent: Oxygen atom participates in hydrogen bonding, critical for CNS penetration.
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(E)-Configuration: Essential for maintaining planar geometry and target engagement .
Computational and Experimental Challenges
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